2-Amino-7,8-dihydroquinolin-6(5H)-one
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Overview
Description
2-Amino-7,8-dihydroquinolin-6(5H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an amino group at the 2-position and a ketone group at the 6-position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydroquinolin-6(5H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dihydroquinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrosoquinoline and nitroquinoline derivatives.
Reduction: Alcohol derivatives of quinoline.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
2-Amino-7,8-dihydroquinolin-6(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dihydroquinolin-6(5H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Aminoquinoline: Lacks the ketone group at the 6-position.
6-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group.
Uniqueness
2-Amino-7,8-dihydroquinolin-6(5H)-one is unique due to the presence of both an amino group and a ketone group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-7,8-dihydro-5H-quinolin-6-one |
InChI |
InChI=1S/C9H10N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1,4H,2-3,5H2,(H2,10,11) |
InChI Key |
OHPULIWQEVPDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=N2)N |
Origin of Product |
United States |
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